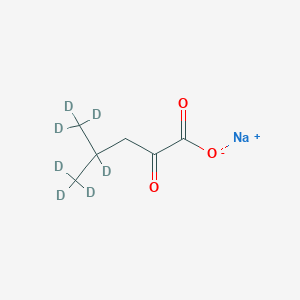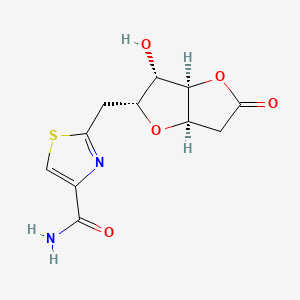
Antiproliferative against-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative against-4 is a compound known for its significant antiproliferative activity against various cancer cell lines. This compound has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. It exhibits the ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further research and development in cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative against-4 typically involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene compounds such as pentane-2,4-dione and 1,3-diphenylpropane-1,3-dione in the presence of potassium carbonate. This reaction yields 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative against-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antiproliferative properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and triazole derivatives, which are evaluated for their antiproliferative activities .
Applications De Recherche Scientifique
Antiproliferative against-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel anticancer agents.
Biology: It is studied for its effects on cancer cell lines, including its ability to induce apoptosis and inhibit cell proliferation.
Medicine: this compound is explored as a potential therapeutic agent for the treatment of various cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in drug discovery research
Mécanisme D'action
The mechanism of action of Antiproliferative against-4 involves its binding to specific molecular targets within cancer cells. The compound interacts with nuclear DNA, leading to the formation of DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of caspase-3, 8, and Bax, as well as the down-regulation of the anti-apoptotic protein Bcl2 .
Comparaison Avec Des Composés Similaires
Quinazoline Derivatives: These compounds, such as gefitinib and afatinib, also exhibit antiproliferative activities against cancer cells.
Diphenyltin Hydroxybenzoates: These compounds have shown antiproliferative activity against various cancer cell lines.
Uniqueness: Antiproliferative against-4 is unique due to its specific interaction with DNA and its ability to induce apoptosis through multiple pathways. Its structure allows for modifications that can enhance its antiproliferative properties, making it a versatile compound for anticancer research.
Propriétés
Formule moléculaire |
C11H12N2O5S |
|---|---|
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
2-[[(2R,3S,3aR,6aR)-3-hydroxy-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-yl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O5S/c12-11(16)4-3-19-7(13-4)1-5-9(15)10-6(17-5)2-8(14)18-10/h3,5-6,9-10,15H,1-2H2,(H2,12,16)/t5-,6-,9+,10+/m1/s1 |
Clé InChI |
IZUSSYJSLYOTND-ZHYWTAKUSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]([C@H]([C@H](O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
SMILES canonique |
C1C2C(C(C(O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


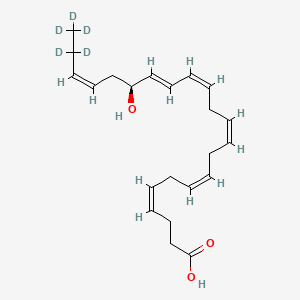
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
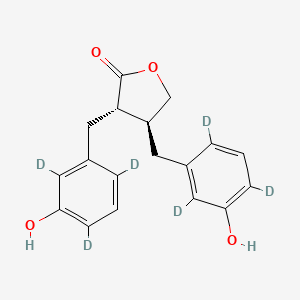
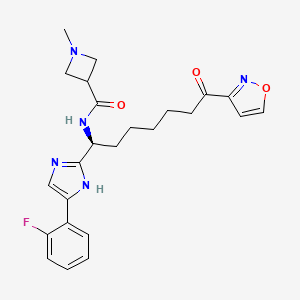
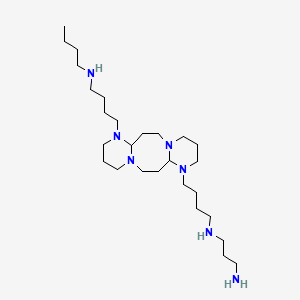
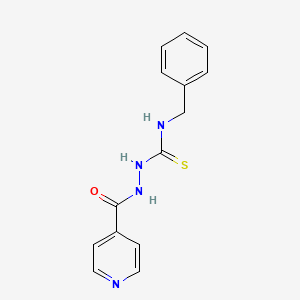
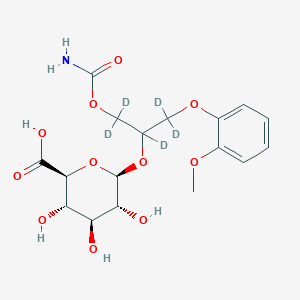
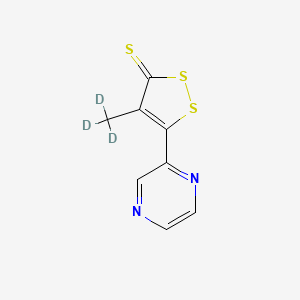
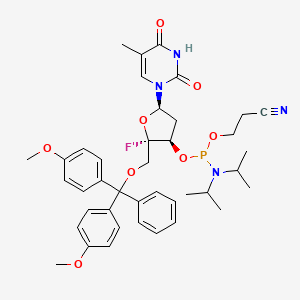
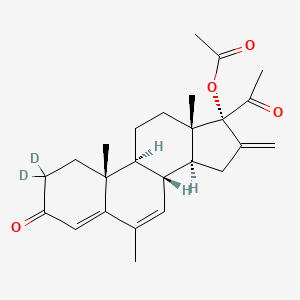
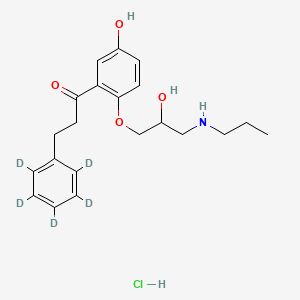
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)

